GLN3 protein
Description
Contextualization of GLN3 Protein within Fungal Nitrogen Metabolism
Fungi, like many microorganisms, exhibit a hierarchical preference for nitrogen sources, a phenomenon known as nitrogen catabolite repression (NCR) in Saccharomyces cerevisiae or nitrogen metabolite repression (NMR) in filamentous fungi like Aspergillus nidulans and Neurospora crassa. koreascience.krasm.org This regulatory mechanism ensures that readily available and energetically favorable nitrogen sources, such as glutamine and ammonium (B1175870), are utilized first, while the assimilation of poorer sources is repressed until preferred options are depleted. koreascience.kroup.com The this compound is a key positive regulator within this system, activating the transcription of genes encoding enzymes and permeases necessary for the metabolism of these less preferred nitrogen compounds. yeastgenome.orguniprot.orgoup.comresearchgate.net In S. cerevisiae, GLN3, along with Gat1, acts as a transcriptional activator, binding to specific GATA sequences in the promoters of NCR-sensitive genes. yeastgenome.orgresearchgate.netyeastgenome.org This binding leads to the upregulation of genes involved in the transport and degradation of nitrogen sources like proline, urea (B33335), gamma-aminobutyrate (B1235393) (GABA), and allantoin (B1664786) pathway components. oup.comuniprot.orgoup.comresearchgate.net
Historical Overview of this compound Discovery and Initial Characterization
The GLN3 gene was identified in Saccharomyces cerevisiae and characterized as being required for the activation of transcription of several genes in response to the availability of glutamate (B1630785) as a nitrogen source, as opposed to glutamine. uniprot.orgnih.govnih.gov Early research established that the GLN3 gene product was a positive nitrogen regulatory protein. uniprot.org Cloning and sequencing of the GLN3 gene revealed an open reading frame encoding a polypeptide of approximately 730 amino acids with a molecular weight of around 80,000. nih.govnih.govtandfonline.com A significant finding from this early characterization was the presence of a putative Cys2/Cys2 zinc finger DNA-binding domain within the this compound, showing homology to other known fungal transcription factors like NIT2 from Neurospora crassa and AREA from Aspergillus nidulans, as well as the erythroid-specific transcription factor GATA-1. nih.govnih.govtandfonline.comebi.ac.uk Immunoprecipitation experiments further demonstrated that the this compound could bind to the nitrogen upstream activation sequence (UASNTR) found in the promoter of genes like GLN1, which encodes glutamine synthetase. oup.comnih.govnih.gov Initial studies also indicated that while GLN3 was not essential for growth, increased gene copy number could lead to a significant decrease in growth rate. nih.govtandfonline.com
Significance of this compound in Model Organisms and Beyond
The significance of the this compound extends across various fungal species, serving as a key model for understanding nitrogen regulation and transcriptional control. In Saccharomyces cerevisiae, GLN3 is a primary mediator of NCR, with its activity and localization tightly regulated by nitrogen availability and signaling pathways, particularly the Target of Rapamycin (B549165) (TOR) pathway. oup.comyeastgenome.orgyeastgenome.orgpnas.orgnih.gov Studies in this yeast have provided detailed insights into the mechanisms of GLN3 phosphorylation, its interaction with the cytoplasmic repressor Ure2, and its translocation to the nucleus under nitrogen-limiting conditions. oup.comyeastgenome.orgyeastgenome.orgpnas.orgnih.govpnas.orgnih.gov
Studies in Aspergillus nidulans and Neurospora crassa have focused on their respective GATA factors, AreA and NIT2, which are functionally analogous to GLN3 in regulating nitrogen metabolism. asm.orgnih.govnih.govtandfonline.comebi.ac.uk While these proteins share the characteristic GATA-type zinc finger domain with GLN3, the regulatory mechanisms controlling their activity can differ. For instance, while GLN3 regulation in S. cerevisiae primarily involves nuclear localization control, A. nidulans AreA activity is regulated at multiple levels, including mRNA stability and nuclear accumulation. asm.orgasm.org These comparisons across different fungal species underscore the conserved importance of GATA factors in nitrogen regulation while illustrating the evolutionary diversity in their precise regulatory mechanisms. The study of GLN3 and its orthologs in various fungi provides valuable insights into fundamental mechanisms of nutrient sensing, signal transduction, and gene regulation in eukaryotic cells.
Data Table 1: Key Characteristics of this compound in Saccharomyces cerevisiae
| Characteristic | Value/Description | Source |
| Gene Name | GLN3 | yeastgenome.org |
| Systematic Name | YER040W | yeastgenome.org |
| Protein Length (a.a.) | 730 | yeastgenome.orgnih.govtandfonline.com |
| Molecular Weight (Da) | ~80,000 (predicted) / 79401.0 (calculated) | yeastgenome.orgnih.govtandfonline.com |
| Isoelectric Point | 10.2 | yeastgenome.org |
| Median Abundance (molecules/cell) | 1802 ± 1135 | yeastgenome.org |
| Half-life (hr) | 5.7 | yeastgenome.org |
| Key Domain | Cys2/Cys2 Zinc Finger (GATA-type) | nih.govnih.govtandfonline.comebi.ac.uk |
| Primary Function | Transcriptional activator in nitrogen catabolite repression | yeastgenome.orguniprot.orgresearchgate.net |
| Key Regulator | TORC1 pathway, Ure2 protein, Sit4 phosphatase | oup.comyeastgenome.orgyeastgenome.orgpnas.orgnih.govpnas.org |
| Cellular Localization | Cytoplasm (nitrogen-rich), Nucleus (nitrogen-poor/rapamycin treatment) | oup.comyeastgenome.orgpnas.orgnih.govnih.gov |
| DNA Binding Site | GATAAG (UASNTR) | yeastgenome.orgoup.com |
Data Table 2: Homologous GATA Factors in Different Fungal Species
| Species | GATA Factor | Function in Nitrogen Metabolism | Homology to GLN3 (Zinc Finger) |
| Saccharomyces cerevisiae | GLN3 | Positive Regulator (NCR) | Cys2/Cys2 Zinc Finger |
| Saccharomyces cerevisiae | GAT1 | Positive Regulator (NCR) | Cys2/Cys2 Zinc Finger |
| Neurospora crassa | NIT2 | Transcriptional Activator (NMR) | Cys2/Cys2 Zinc Finger |
| Aspergillus nidulans | AreA | Transcriptional Activator (NMR) | Cys2/Cys2 Zinc Finger |
| Candida albicans | GLN3 | Positive Regulator | Cys2/Cys2 Zinc Finger |
| Candida albicans | GAT1 | Positive Regulator | Cys2/Cys2 Zinc Finger |
| Magnaporthe grisea | Nut1 | Transcriptional Activator | Cys2/Cys2 Zinc Finger |
| Penicillium chrysogenum | NreA | Transcriptional Activator | Cys2/Cys2 Zinc Finger |
Properties
CAS No. |
145169-91-1 |
|---|---|
Molecular Formula |
C45H57N3O5 |
Synonyms |
GLN3 protein |
Origin of Product |
United States |
Molecular Genetics and Transcriptional Control of Gln3
Genomic Organization of the GLN3 Locus
The GLN3 gene is located on the yeast genome and is also identified as YER040W. Current time information in Bordeaux, FR. It functions as a positive regulator of transcription for a variety of genes involved in nitrogen metabolism. Current time information in Bordeaux, FR.fishersci.cawikipedia.org While not essential for cell growth, alterations in GLN3 copy number can significantly impact growth rate, with increased copies leading to a drastic decrease. Current time information in Bordeaux, FR.wikipedia.org The complete nucleotide sequence of the GLN3 gene has been determined, revealing an open reading frame that codes for a polypeptide chain comprising 730 amino acids, resulting in a protein with an approximate molecular weight of 80,000. wikipedia.org The GLN3 locus plays a central role in the nitrogen catabolite repression pathway, which governs the expression of at least 90 genes necessary for the uptake and utilization of diverse nitrogen sources. Current time information in Bordeaux, FR.wikipedia.org
Transcriptional Regulation of GLN3 Gene Expression
Transcriptional regulation of the GLN3 gene itself is often described as constitutive, meaning it is generally transcribed at a relatively constant rate. Current time information in Bordeaux, FR.wikipedia.org However, the primary level of control for GLN3 function lies in the post-transcriptional regulation of the Gln3 protein's activity, largely through its dynamic cellular localization. Current time information in Bordeaux, FR.wikipedia.orgfishersci.dk Some studies suggest a moderate reduction in GLN3 transcript levels under conditions of preferred nitrogen sources. fishersci.be In Candida albicans, GLN3 expression has been observed to be independent of the nitrogen source and the presence of GAT1, another GATA factor gene. americanelements.com
Promoter Architecture and Cis-Regulatory Elements
The this compound, as a transcriptional activator, exerts its influence by binding to specific DNA sequences located within the promoter regions of its target genes. These sequences are known as nitrogen upstream activation sequences (UAS_NTR) and are commonly found in the promoters of genes involved in nitrogen utilization. Current time information in Bordeaux, FR.fishersci.ca The core consensus binding sequence recognized by GATA-class transcription factors, including Gln3p, is typically represented as 5'-GATAAG-3' or 5'-GATAA-3'. Current time information in Bordeaux, FR.wikipedia.orgalfa-chemistry.comfishersci.co.uk
The architecture of a gene's promoter, including the arrangement and presence of cis-regulatory elements (CREs), is a critical determinant of transcriptional variation. epa.govnih.gov CREs are DNA sequences, such as promoters and enhancers, that regulate gene expression on the same chromosome by serving as binding sites for transcription factors. wikipedia.org The precise function of these cis-elements is not solely dependent on the presence of regulatory motifs but also on their higher-order arrangement, encompassing aspects like spacing, orientation, order, and location. nih.gov
Trans-Acting Factors Modulating GLN3 Transcription
While the transcription of GLN3 itself may be constitutive, the activity of the this compound is tightly controlled by various trans-acting factors that modulate its cellular localization and phosphorylation state. Current time information in Bordeaux, FR.wikipedia.orgfishersci.dk Gln3p belongs to the GATA class of transcription factors. Current time information in Bordeaux, FR.wikipedia.org Other members of this class, such as the transcriptional activator Gat1p and the repressors Dal80p and Gzf3p, also bind to the same core GATA consensus sequence and collectively regulate the NCR pathway. Current time information in Bordeaux, FR.wikipedia.orgalfa-chemistry.comfishersci.co.ukfishersci.se
In S. cerevisiae, the binding of Gln3p to the promoters of its target genes requires the presence of Gat1p. Current time information in Bordeaux, FR.wikipedia.org Furthermore, the four GATA factors can interact with each other to form homodimers or various heterodimers, allowing for fine-tuning of NCR regulation. Current time information in Bordeaux, FR.wikipedia.org
A key regulatory protein is Ure2p, which sequesters phosphorylated Gln3p in the cytosol, preventing its entry into the nucleus where it would activate transcription. Current time information in Bordeaux, FR.wikipedia.orgwikipedia.orgfishersci.fi The phosphorylation of Gln3p is primarily carried out by the TOR kinases, Tor1p and Tor2p, particularly when preferred nitrogen sources are abundant. Current time information in Bordeaux, FR.wikipedia.orgwikipedia.org Conversely, under conditions of poor nitrogen availability, the Sit4p phosphatase dephosphorylates Gln3p, leading to its release from Ure2p and subsequent translocation into the nucleus. Current time information in Bordeaux, FR.wikipedia.orgwikipedia.org The phosphatase Pph3p may also play a role in Gln3p dephosphorylation. Current time information in Bordeaux, FR. Tap42p functions as a regulatory subunit of Sit4p. Current time information in Bordeaux, FR. Additional kinases, such as Snf1p and Npr1p, may also be involved in the regulation of Gln3p. Current time information in Bordeaux, FR.sigmaaldrich.com
Evidence also suggests that protein stability may contribute to Gln3p regulation. Under poor nitrogen conditions, Gln3p activation is dependent on the E3/E4 ubiquitin-protein ligase Rsp5p and its associated proteins, Bul1p and Bul2p. Current time information in Bordeaux, FR.
Other trans-acting factors can also influence Gln3p activity and localization. The HAP complex, for instance, can affect Gln3p binding to certain promoters. americanelements.com Additionally, Uga3 and Dal81 interact with UGA promoters and have been shown to influence the interaction of Gln3 and Dal80. wikipedia.org
Environmental and Nutritional Cues Influencing GLN3 Transcriptional Activity
The activity of the this compound, primarily through its cellular localization, is highly responsive to the availability and quality of nitrogen sources in the environment. Current time information in Bordeaux, FR.wikipedia.orgfishersci.dk Nitrogen limitation or the presence of poor nitrogen sources triggers the dephosphorylation of Gln3p and its translocation into the nucleus, leading to the activation of NCR-sensitive genes. Current time information in Bordeaux, FR.wikipedia.orgfishersci.dkwikipedia.orgfishersci.fi In contrast, the presence of rich nitrogen sources results in the phosphorylation and cytoplasmic sequestration of Gln3p. Current time information in Bordeaux, FR.wikipedia.orgfishersci.dkwikipedia.org
Glutamine serves as a crucial signal in this regulatory pathway. Glutamine starvation induces the nuclear localization and activation of Gln3p. Current time information in Bordeaux, FR.wikipedia.org Conversely, glutamine actively prevents the nuclear accumulation of Gln3p. wikipedia.org The TOR pathway is implicated in sensing intracellular glutamine levels. wikipedia.org
Treatment with rapamycin (B549165), an inhibitor of the TOR kinases, mimics the effect of nitrogen starvation by inducing Gln3p dephosphorylation and nuclear localization. Current time information in Bordeaux, FR.wikipedia.org Similarly, methionine sulfoximine (B86345) (MSX), an inhibitor of glutamine synthetase, leads to glutamine depletion and causes nuclear localization and activation of Gln3p, although some studies indicate it may increase Gln3p phosphorylation. Current time information in Bordeaux, FR.wikipedia.org
Different nitrogen sources, such as urea (B33335) compared to glutamine, can influence GLN3 transcriptional activity, although the primary regulatory impact is on protein localization and activity. fishersci.be Notably, stress-related control mechanisms, independent of Ure2p, can override the signals that normally promote Gln3p nuclear localization, thereby preventing the expression of nitrogen catabolic genes under stressful conditions. fishersci.dk Deprivation of other amino acids like tryptophan or leucine (B10760876) did not affect GLN3 localization. wikipedia.org
Post-Transcriptional Regulation of GLN3 mRNA
mRNA Stability and Degradation Pathways
mRNA stability can be dynamically regulated by various factors, including the binding of RNA-binding proteins (RBPs) to specific cis-elements, often located in the untranslated regions (UTRs) of the mRNA. nih.govnih.gov There is also evidence suggesting that promoters can influence post-transcriptional regulation by marking specific ribonucleoprotein (RNP) complexes. nih.govnih.gov
Changes in environmental conditions, such as shifts in nitrogen availability, have been shown to induce accelerated mRNA degradation for certain transcripts, including those encoding NCR transporters. nih.govnih.gov Codon usage bias within the coding sequence can also impact mRNA stability through its influence on canonical degradation pathways. citeab.com
While these general mechanisms of mRNA stability and degradation are well-characterized and play crucial roles in regulating the abundance of many transcripts, the specific regulation of GLN3 mRNA stability or its involvement in these degradation pathways in response to nitrogen availability or other cues is not explicitly detailed in the consulted sources. The predominant regulatory mechanisms described for GLN3 focus on the post-translational control of the this compound.
Role of Non-Coding RNAs in GLN3 Regulation
Emerging research suggests a role for non-coding RNAs (ncRNAs), specifically long non-coding RNAs (lncRNAs), in the regulation of this compound activity or expression. One study identified a down-regulated lncRNA, transcr_6448, in S. cerevisiae strains with higher ethanol (B145695) tolerance biorxiv.org. This lncRNA was found to target the protein coded by the YER040W gene (GLN3) biorxiv.org. The hypothesis is that the increased ethanol tolerance observed in these strains might be a byproduct of the negative regulation of GLN3 by transcr_6448 under stress conditions biorxiv.org. This indicates a potential layer of post-transcriptional or regulatory control exerted by lncRNAs on Gln3, possibly influencing its function or the downstream effects of its activity.
Genetic Variation and Allelic Diversity of GLN3
Genetic variation and allelic diversity within the GLN3 gene can influence the function and regulation of the this compound, potentially impacting nitrogen metabolism and other cellular processes. Studies involving different S. cerevisiae strains or mutants have revealed phenotypic variations associated with GLN3 alleles. For instance, null alleles (gln3-Δ) result in the loss of Gln3 function and associated phenotypes, such as altered growth rates on various nitrogen sources and resistance to the drug rapamycin yeastgenome.orgnih.govnih.govnih.gov.
Specific mutations or variations within the GLN3 coding sequence, particularly within the intrinsically disordered regions or the DNA-binding domain, can affect this compound localization, stability, phosphorylation, and interaction with other proteins like Ure2p or Gat1p yeastgenome.orgyeastgenome.orgpnas.orgoup.com. Studies using Gln3 truncation mutants have shown that different regions within the non-DNA-binding domain are crucial for directing Gln3 binding to specific groups of promoters and for tuning binding preferences based on environmental conditions or phosphorylation status oup.com. This suggests that genetic variations in these regions could lead to altered promoter specificity and regulatory responses.
Allelic diversity in GLN3 orthologs across different fungal species, such as Candida albicans, also highlights functional divergence while maintaining core characteristics like the GATA-type zinc finger domain nih.gov. In C. albicans, GLN3 has both overlapping and distinct roles compared to GAT1 in nitrogen metabolism and virulence, and its expression can be independent of nitrogen source and GAT1 nih.gov. This comparative perspective underscores how genetic variation in GLN3 and its interacting partners contributes to species-specific adaptations in nutrient utilization and regulatory networks.
Research on genetic variation in GLN3 includes:
Analysis of curated mutant alleles, such as deletion mutants (gln3-Δ) and truncation mutants, to understand the impact of specific genetic changes on protein function and phenotype yeastgenome.orgoup.com.
Profiling of Gln3 binding in strains with phospho-mimicking mutations or ortholog sequence swapping to investigate how variations affect regulatory behavior oup.com.
Studies comparing GLN3 expression and function in different strains or species to identify variations in transcriptional control and protein activity nih.govfrontiersin.org.
While specific comprehensive data tables detailing all known GLN3 alleles and their precise phenotypic effects across diverse conditions might require extensive database compilation beyond the scope of this summary, the research indicates that genetic variation within GLN3 significantly contributes to the complexity and adaptability of nitrogen regulation in yeast and other fungi.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Glutamine | 5961 |
| Glutamate (B1630785) | 611 |
| Proline | 145742 |
| Urea | 1172 |
| Arginine | 6322 |
| Isoleucine | 791 |
| Tryptophan | 6305 |
| GABA (gamma-Aminobutyric acid) | 119 |
| Rapamycin | 5284616 |
| Ammonium (B1175870) | 25517 |
| Allantoin (B1664786) | 192 |
| Ureidosuccinate | 1184 |
Interactive Data Table Example (Illustrative based on search findings)
Table 1: Relative Growth Rate of S. cerevisiae Strains on Various Nitrogen Sources
| Nitrogen Source | Wild-Type Strain (Relative Growth Rate) | gln3Δ Mutant (Relative Growth Rate) | gat1Δ Mutant (Relative Growth Rate) | gln3Δ gat1Δ Double Mutant (Relative Growth Rate) |
| Glutamine | 1.00 | ~0.60-0.75 nih.gov | 1.00 nih.gov | Significantly Reduced nih.gov |
| Ammonium | 1.00 | ~0.60-0.75 nih.gov | 1.00 nih.gov | Significantly Reduced nih.gov |
| Proline | 1.00 | 1.00 nih.gov | 1.00 nih.gov | ~0.33 nih.gov |
| Isoleucine | 1.00 | ~0.60-0.75 nih.gov | ~0.17-0.20 nih.gov | Significantly Reduced nih.gov |
| Tryptophan | 1.00 | ~0.50 nih.gov | ~0.17-0.20 nih.gov | Significantly Reduced nih.gov |
| Glutamate | 1.00 | 1.00 nih.gov | 1.00 nih.gov | Comparable to Control nih.gov |
| Urea | 1.00 | ~0.60-0.75 nih.gov | 1.00 nih.gov | Significantly Reduced nih.gov |
| GABA | 1.00 | 1.00 nih.gov | 1.00 nih.gov | ~0.33 nih.gov |
Note: Relative growth rates are approximate based on interpretations of reported fold changes or reductions in growth rate compared to the wild-type strain on the same nitrogen source.
Protein Structure and Conformational Dynamics of Gln3 Protein
Primary Amino Acid Sequence Analysis and Conservation
The Saccharomyces cerevisiae GLN3 gene encodes a polypeptide of 730 amino acids, resulting in a protein with a molecular weight of approximately 80,000. nih.govnih.gov Primary sequence analysis reveals that GLN3 protein contains a putative Cys₂/Cys₂ zinc finger domain. nih.govnih.govtandfonline.com This domain exhibits homology to other GATA-type transcription factors, including the Neurospora crassa NIT2 protein, the Aspergillus nidulans AREA protein, and the erythroid-specific transcription factor GATA-1. nih.govnih.govtandfonline.com
The this compound sequence includes long intrinsically disordered regions (IDRs) located on both sides of its DNA-binding domain (DBD), covering a significant portion of the protein (85% of the non-DBD region, 571 residues). oup.com These IDRs are crucial for orchestrating complex binding patterns and serve as a central regulatory hub. oup.com Sequence conservation analysis across different yeast species shows homologies in regions required for responses to signals like rapamycin (B549165). nih.gov
Predicted and Experimentally Determined Secondary Structural Elements
While the this compound contains extensive intrinsically disordered regions oup.com, specific domains are predicted or have been suggested to form defined secondary structures. The minimal transactivation region of Gln3p, for instance, is localized to a 13-amino acid sequence that is predicted to have a propensity to form an alpha-helix. nih.gov Similarly, analyses of regions involved in rapamycin responsiveness have identified sequences with a predicted propensity to fold into alpha-helices. nih.gov One such candidate region spans residues 583–591, and another covers residues 553–563, with prediction programs uniformly identifying the former as having helical potential. nih.gov
Tertiary Structure and Domain Organization
The tertiary structure of this compound is characterized by distinct functional domains, including a DNA-binding domain, transactivation domains, and regulatory domains. The presence of large intrinsically disordered regions oup.com suggests that the protein's tertiary structure is highly dynamic and can adopt different conformations depending on its interaction partners and cellular environment.
The core DNA-binding activity of this compound resides in a single GATA-type zinc finger domain. yeastgenome.orgyeastgenome.orgnih.govnih.govtandfonline.comnih.govuniprot.org This domain is characterized as a Cys₂/Cys₂ zinc finger. nih.govnih.govtandfonline.com GATA transcription factors, in general, bind to the core consensus DNA sequence 5'-GATAAG-3' found in the promoters of many genes involved in nitrogen utilization. yeastgenome.org In non-vertebrates like yeast, GATA transcription factors typically contain one zinc finger DNA binding domain (ZNI). wikipedia.org This domain is essential for this compound to bind to the nitrogen upstream activation sequence (UASNTR) in the promoters of its target genes. yeastgenome.orgnih.govnih.govtandfonline.com
This compound possesses regions responsible for activating transcription of its target genes. The minimal transactivation region has been localized to a 13-amino acid sequence (residues 126 to 138: QQNGEIAQLWDFN). nih.gov This region is capable of mediating transcriptional activation. nih.gov GLN3 is also a member of the Nine-amino-acid Transactivation Domain (9aaTAD) family, a group of domains found in many eukaryotic transcription factors that are recognized by the transcriptional machinery. uniprot.orgwikipedia.orgplos.org
Beyond DNA binding and transactivation, this compound contains regulatory domains that modulate its activity and localization. These regions are often located within the intrinsically disordered regions oup.com. Regulatory mechanisms include phosphorylation by TOR kinases (Tor1p and Tor2p) in the presence of rich nitrogen sources, which facilitates binding to Ure2p and sequestration in the cytosol. yeastgenome.orgyeastgenome.org Dephosphorylation by Sit4p phosphatase under poor nitrogen conditions leads to its release from Ure2p and entry into the nucleus. yeastgenome.orgyeastgenome.org Specific regions within GLN3 are involved in interactions with regulatory proteins like Ure2p and Tor1p. uniprot.orguniprot.orgnih.govnih.gov For instance, studies have identified N- and C-terminal regions involved in Tor1 interaction that differentially regulate nuclear localization. uniprot.orgnih.gov A distinct region (residues 510–589) has been identified as specifically required for the rapamycin responsiveness of Gln3 localization. nih.govnih.gov
Quaternary Structure and Oligomerization States (e.g., homodimers, heterodimers)
GATA factors, including this compound, have the capacity to interact with each other. The four GATA factors in Saccharomyces cerevisiae (Gln3p, Gat1p, Dal80p, and Gzf3p) can form homodimers or multiple different heterodimers. yeastgenome.orgyeastgenome.org These interactions contribute to the fine-tuning of nitrogen catabolite repression regulation. yeastgenome.orgyeastgenome.org While direct experimental determination of the quaternary structure of full-length this compound is complex, the ability to form homo- and heterodimers with other GATA factors is a key aspect of its functional regulation. yeastgenome.orgyeastgenome.org
Here is a summary of key structural features:
| Structural Feature | Description | Location/Details |
| Primary Sequence Length | 730 amino acids nih.govnih.gov | Full protein length |
| Molecular Weight | ~80,000 Da nih.govnih.gov | Full protein |
| DNA-Binding Domain | Cys₂/Cys₂ GATA-type zinc finger nih.govnih.govtandfonline.com | Binds 5'-GATAAG-3' sequence yeastgenome.org |
| Intrinsically Disordered Regions | Extensive regions flanking the DBD oup.com | ~571 residues (85% of non-DBD) oup.com |
| Minimal Transactivation Region | 13 amino acids (QQNGEIAQLWDFN) nih.gov | Residues 126-138 nih.gov |
| 9aaTAD Family Member | Contains Nine-amino-acid Transactivation Domain(s) uniprot.orgwikipedia.orgplos.org | Recognized by transcriptional machinery wikipedia.orgplos.org |
| Rapamycin Response Region | Region required for rapamycin-sensitive localization nih.govnih.gov | Residues 510-589 nih.govnih.gov |
| Predicted Alpha-Helices | Sequences with predicted helical propensity nih.govnih.gov | E.g., residues 126-138, 583-591, 553-563 nih.govnih.gov |
| Oligomerization | Forms homodimers and heterodimers with other GATA factors yeastgenome.orgyeastgenome.org | Involved in NCR regulation yeastgenome.orgyeastgenome.org |
Conformational Dynamics and Intrinsic Disorder Regions
The this compound, a key transcriptional activator in Saccharomyces cerevisiae involved in nitrogen catabolite repression, exhibits significant conformational flexibility, largely attributed to the presence of intrinsically disordered regions (IDRs) within its structure. These disordered regions are not merely unstructured linkers but play crucial roles in the protein's function, particularly in regulating its interaction with DNA and other proteins, and controlling its intracellular localization.
GLN3 contains extensive IDRs located on both the N-terminal and C-terminal sides of its structured DNA binding domain (DBD). ebi.ac.uk These disordered segments constitute a substantial portion of the protein sequence. ebi.ac.uk The presence of these IDRs is predicted based on amino acid sequence analysis. ebi.ac.uk Unlike globular domains with defined three-dimensional structures, IDRs exist as dynamic ensembles of conformations, allowing for flexibility and adaptability in interactions.
Upon nitrogen limitation or inhibition of the TOR pathway (e.g., by rapamycin), GLN3 is dephosphorylated by phosphatases like Sit4p. unifr.ch This dephosphorylation leads to the dissociation of GLN3 from Ure2p, allowing the dephosphorylated GLN3 to translocate into the nucleus where it can bind to the promoters of nitrogen catabolite repression-sensitive genes and activate transcription. unifr.chyeastgenome.org The conformational changes associated with phosphorylation and dephosphorylation are thus critical switches governing GLN3's cellular location and, consequently, its transcriptional activity.
The conformational flexibility inherent to IDRs can also contribute to alternative protein states, including aggregation. GLN3 contains an amyloidogenic region and has been shown to exhibit prion-like properties upon overproduction in yeast. nih.gov This prion-like behavior involves a conformational conversion leading to the formation of aggregates. nih.govrcsb.org The propensity for such conformational changes and aggregation is often linked to the presence of disordered regions, particularly those enriched in amino acids like glutamine and asparagine, which are characteristic of many yeast prion-like domains. yeastgenome.org While the physiological relevance of GLN3's prion-like behavior under normal conditions is still an area of research, it underscores the significant conformational plasticity of the protein, enabled by its disordered nature.
Post Translational Modifications and Maturation of Gln3 Protein
Phosphorylation Events and Kinase/Phosphatase Regulatory Networks
Phosphorylation is a major regulatory mechanism for Gln3p, influencing its interaction with other proteins and its localization within the cell. yeastgenome.orgoup.com The phosphorylation state of Gln3p is highly dependent on the quality of the nitrogen source available in the growth medium. yeastgenome.org
Identification of Phosphorylation Sites
The non-DNA binding domain (nonDBD) of Gln3p is notable for containing a large number of potential phosphorylation sites. This region includes 185 serine/threonine (S/T) residues that could serve as regulatory phosphorylation sites. oup.com While specific individual phosphorylation sites are not explicitly detailed in the provided snippets, the presence of numerous potential sites within the disordered region highlights the complexity of Gln3p phosphorylation. oup.com
Impact of Phosphorylation on GLN3 Protein Activity and Localization
The phosphorylation status of Gln3p directly impacts its cellular localization and transcriptional activity. yeastgenome.orgoup.comoup.comoup.com Under conditions of rich nitrogen sources, Gln3p is phosphorylated, primarily by the TOR kinases Tor1p and Tor2p. yeastgenome.orgoup.comulb.ac.be This phosphorylation facilitates the binding of Gln3p to the regulatory protein Ure2p, leading to its sequestration in the cytosol. yeastgenome.orgoup.comoup.com The complex formed between phosphorylated Gln3p and Ure2p is reported to be significantly more resistant to dephosphorylation compared to free Gln3p. yeastgenome.org
Conversely, under conditions of poor nitrogen availability or upon treatment with the TOR inhibitor rapamycin (B549165), Gln3p becomes dephosphorylated. yeastgenome.orgulb.ac.benih.gov This dephosphorylation is mediated by protein phosphatases, including Sit4p and potentially Pph3p. yeastgenome.orgoup.comulb.ac.be Dephosphorylation causes the release of Gln3p from Ure2p, allowing Gln3p to translocate into the nucleus where it can activate the transcription of NCR-sensitive genes. yeastgenome.orgyeastgenome.orgoup.comoup.com
While the prevailing model suggests that dephosphorylated Gln3p is the active form that localizes to the nucleus, there are nuances. For example, treatment with the glutamine synthetase inhibitor methionine sulfoximine (B86345) increases the phosphorylation state of Gln3p but still results in nuclear localization and activation. yeastgenome.orgnih.gov This suggests that while phosphorylation is a key regulator of localization and activity, the relationship is complex and can be influenced by other factors or conditions. nih.gov
Kinases other than TOR, such as Snf1p and Npr1p, may also be involved in Gln3p regulation and phosphorylation. yeastgenome.orgoup.comresearchgate.net Phosphorylation by Snf1p has been reported to result in nuclear localization of Gln3p, in contrast to the cytoplasmic sequestration caused by TOR-mediated phosphorylation. oup.com The phosphatase Siw14 has also been implicated in controlling Gln3p localization in cooperation with Npr1 kinase, potentially by influencing Gln3p phosphorylation levels. researchgate.net
The interplay between kinases and phosphatases, particularly the TOR kinases and the Sit4p phosphatase, forms a crucial regulatory network controlling Gln3p phosphorylation and, consequently, its activity and localization in response to nitrogen availability. yeastgenome.orgulb.ac.benih.gov
SUMOylation and its Functional Consequences
The provided search results mention SUMOylation in the broader context of post-translational modifications of other proteins, such as IκBα nih.govfrontiersin.org and GATA1 researchgate.net. One snippet mentions that protein SUMOylation is implicated in transcriptional repression and can affect the activity and localization of transcription factors researchgate.net. Another snippet from UniProtKB for FKH1 protein mentions interaction with GLN3 and lists SUMOylation of transcription factors as a related pathway uniprot.org. However, there is no direct evidence in the provided snippets demonstrating that this compound itself undergoes SUMOylation or describing the functional consequences of such a modification on Gln3p activity or localization.
Cellular Localization and Subcellular Dynamics of Gln3 Protein
Nuclear-Cytoplasmic Shuttling Mechanisms
The transit of GLN3 between the nucleus and the cytoplasm is a tightly controlled process mediated by specific signaling sequences within the protein and a dedicated transport machinery. This shuttling is fundamental to its function as a transcriptional activator, ensuring that it can access its target genes in the nucleus only under appropriate cellular conditions.
The GLN3 protein contains specific amino acid sequences that act as signals for its transport into and out of the nucleus. At least two Nuclear Localization Signals (NLSs) have been identified that are necessary for its import into the nucleus. Conversely, a Nuclear Export Signal (NES) is present to facilitate its exit from the nucleus. One study initially pointed to residues 336-345 as the NES. However, further research has identified a crucial NES within residues 64-73, which is required for the regulated export of GLN3 from the nucleus, particularly in response to high glutamine levels. nih.gov The presence of both NLS and NES motifs underscores the fact that GLN3 is a shuttling protein, constantly moving between the two compartments.
The transport of GLN3 across the nuclear pore complex is not a passive process but is actively mediated by transport receptors known as karyopherins, which include importins and exportins. nih.gov Nuclear import of GLN3 is dependent on the importin protein Srp1p. nih.gov Export from the nucleus is mediated by the exportin Crm1p, which recognizes the NES within GLN3. nih.govnih.gov This transport process is regulated by the Ran GTPase cycle, which provides the directionality for nuclear import and export. nih.govnih.gov The interaction of GLN3 with these transport receptors is a key regulatory step, influenced by the cell's nutritional state.
Role of Chaperones in this compound Folding and Trafficking
While the direct role of molecular chaperones in the routine folding and trafficking of GLN3 under normal physiological conditions is not extensively documented, some studies suggest their involvement, particularly under non-physiological conditions or in the broader context of GATA factor regulation. Molecular chaperones are essential for maintaining protein homeostasis by assisting in the proper folding of newly synthesized proteins and preventing aggregation. researchgate.net
When GLN3 is overproduced, it can form prion-like aggregates. The formation and propagation of these aggregates are dependent on the chaperone protein Hsp104. researchgate.net This indicates that under conditions of stress due to overexpression, chaperones play a role in managing the conformational state of GLN3. researchgate.net
Furthermore, studies on other GATA family transcription factors have shown the importance of chaperones. For instance, the chaperone Hsp70 has been found to protect the human GATA-1 transcription factor from caspase-mediated cleavage, thereby regulating its stability and function. nih.gov While this is not a direct study on GLN3, it suggests a potential role for chaperones in maintaining the integrity of GATA factors. In Candida albicans, the chaperone protein Csh3p is involved in the external amino acid sensing system, which in turn regulates GATA transcription factors. nih.gov The general cellular chaperone machinery, including Hsp70 and Hsp90, is known to be involved in the function and trafficking of various signaling proteins, which could potentially include GLN3. researchgate.net
| Chaperone | Organism | Role related to GLN3 or GATA factors | Research Finding |
| Hsp104 | S. cerevisiae | Aggregation of overproduced GLN3 | Required for the formation and propagation of prion-like GLN3 aggregates when the protein is overexpressed. researchgate.net |
| Hsp70 | Human | Stability of GATA-1 | Protects the GATA-1 transcription factor from caspase-mediated cleavage. nih.gov |
| Csh3p | C. albicans | Upstream regulation of GATA factors | Involved in the amino acid sensing pathway that signals to GATA transcription factors. nih.gov |
Regulation of Localization by Nutritional Status and Environmental Stress
The subcellular localization of GLN3 is exquisitely sensitive to the cell's nutritional environment, particularly the availability and quality of the nitrogen source. This regulation is a cornerstone of Nitrogen Catabolite Repression (NCR), a mechanism that allows yeast cells to preferentially utilize favorable nitrogen sources like glutamine and ammonia (B1221849) over poorer sources like proline. embopress.orgyeastgenome.orgmdpi.com
Under nitrogen-replete conditions (e.g., growth on glutamine), GLN3 is phosphorylated and sequestered in the cytoplasm through its interaction with the Ure2 protein. nih.gov When preferred nitrogen sources are scarce or absent, or when cells are treated with rapamycin (B549165) (an inhibitor of the TORC1 kinase), GLN3 is dephosphorylated. This dephosphorylation is mediated by the Sit4 phosphatase and leads to the dissociation of GLN3 from Ure2, allowing it to enter the nucleus and activate the transcription of NCR-sensitive genes. nih.gov
Beyond nitrogen availability, environmental stress also plays a significant role in dictating GLN3's location. Various stress conditions, including temperature shifts, osmotic stress, and oxidative stress, can cause a rapid and dramatic relocation of GLN3 from the nucleus to the cytoplasm. embopress.org This stress-induced cytoplasmic localization can even override the signals that would normally promote nuclear accumulation, such as nitrogen limitation or rapamycin treatment. embopress.org This suggests that the cell integrates multiple signaling pathways to control the activity of GLN3, prioritizing stress responses when necessary.
| Condition | Primary Signal | Key Proteins Involved | GLN3 Localization |
| Rich Nitrogen Source (e.g., Glutamine) | High intracellular glutamine | TORC1 (active), Ure2 | Cytoplasm (sequestered) nih.gov |
| Poor Nitrogen Source (e.g., Proline) | Nitrogen limitation | TORC1 (inactive), Sit4 phosphatase | Nucleus nih.gov |
| Rapamycin Treatment | TORC1 inhibition | Sit4 phosphatase | Nucleus mdpi.com |
| Environmental Stress (Heat, Osmotic, Oxidative) | General stress response | - | Cytoplasm embopress.org |
Membrane Association and Vesicular Trafficking
Recent research has revealed another layer of complexity in the regulation of GLN3 localization, involving its association with intracellular membranes and vesicular trafficking pathways. A significant portion of GLN3 in the cell is not freely diffusible in the cytoplasm but is peripherally associated with light membranes, including the Golgi apparatus and endosomes.
This membrane association is crucial for the regulation of GLN3 by the TORC1 signaling pathway, as TORC1 itself is localized to endosomal and vacuolar membranes. The trafficking of GLN3 from the Golgi to endosomes is an essential step for its subsequent translocation to the nucleus in response to nutrient signals. This process is dependent on the proper functioning of specific proteins involved in vesicular transport, known as Vps proteins (vacuolar protein sorting). Mutations in class C and D Vps genes, which disrupt Golgi-to-endosome trafficking, impair the nuclear translocation of GLN3 and the activation of NCR-sensitive genes.
These findings support a model where endosomes act as signaling platforms, bringing together GLN3 and its regulators like TORC1 to facilitate the nutrient-dependent control of its nuclear access. The journey of GLN3 via vesicles to these signaling hubs appears to be a prerequisite for its release into the nucleus under nitrogen-limiting conditions.
Molecular Functions and Regulatory Mechanisms of Gln3 Protein
DNA Binding Specificity and Motif Recognition
Gln3p functions by binding to specific DNA sequences in the promoter regions of its target genes, thereby initiating or enhancing their transcription. yeastgenome.org This binding is mediated by a conserved Cys2/Cys2 zinc finger domain, which is characteristic of GATA transcription factors. yeastgenome.org
Identification of Target Gene Promoters and UAS Elements
The primary DNA sequence motif recognized by Gln3p is the consensus sequence 5'-GATAAG-3'. yeastgenome.orgnih.govkoreascience.kr This motif is typically found within a broader cis-acting regulatory region known as the Upstream Activation Sequence sensitive to Nitrogen (UAS_NTR_). yeastgenome.orgnih.gov The presence of one or more of these GATA motifs in the promoter region is a strong indicator of a gene regulated by Gln3p under the NCR mechanism. yeastgenome.orgcore.ac.uk
Gln3p activates a wide array of genes necessary for the transport and breakdown of various nitrogen sources. yeastgenome.org Prominent target genes include those involved in the allantoin (B1664786) pathway (DAL genes), gamma-aminobutyric acid (GABA) utilization (UGA genes), and amino acid permeases (GAP1). oup.comnih.gov For instance, immunoprecipitation experiments have confirmed that Gln3p binds to the UAS_NTR_ of GLN1, the gene that encodes glutamine synthetase. oup.com
Table 1: Examples of GLN3 Target Genes and Their Functions
In Vitro and In Vivo DNA Binding Assays
The specific interaction between Gln3p and its target DNA sequences has been validated through various experimental techniques.
In Vitro Assays: Electrophoretic Mobility Shift Assays (EMSA) have been instrumental in demonstrating the direct binding of Gln3p to DNA. In these experiments, purified Gln3p produced in E. coli (and therefore free of other yeast proteins) was shown to bind specifically to DNA fragments containing the UAS_NTR_ sequence from promoters of genes like GDH2, CAR1, DAL3, PUT1, and UGA4. nih.gov This retardation of the DNA fragment's mobility when complexed with Gln3p confirms a direct physical interaction. nih.gov Further, footprinting methods have helped to delineate the precise GATAAG and GATTAG sequences that Gln3p protects from enzymatic cleavage, confirming them as the binding sites. nih.gov
In Vivo Assays: Chromatin Immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) is a standard method to confirm protein-DNA interactions within the cell. researchgate.netnih.govnih.gov Studies have shown that under nitrogen-limiting conditions (e.g., growth on proline), Gln3p is bound to the GATA sequences in the promoters of NCR-sensitive genes like CAN1. nih.gov Conversely, in nitrogen-rich conditions (e.g., growth on glutamine), this binding is significantly reduced as Gln3p is sequestered in the cytoplasm. nih.gov These in vivo results corroborate the in vitro findings and link the physical binding of Gln3p to its physiological function.
Transcriptional Activation and Repression Mechanisms
Gln3p is a key component of a regulatory network that includes other GATA factors, which can act as either co-activators or repressors, allowing for fine-tuned control of gene expression. yeastgenome.org
Recruitment of Co-Activators and Co-Repressors
The transcriptional activity of Gln3p is not solitary; it involves a complex interplay with other regulatory proteins.
Co-activation: Gat1p is another GATA family transcriptional activator that often works in concert with Gln3p. yeastgenome.org In fact, the binding of Gln3p to the promoters of many of its target genes requires the presence of Gat1p. yeastgenome.org Together, they mediate the maximal activation of NCR-sensitive genes. oup.com These GATA factors can form homodimers and heterodimers with each other, which allows for a more nuanced and precise regulation of nitrogen metabolism. yeastgenome.org
Co-repression: The same 5'-GATAAG-3' core sequence recognized by the activators Gln3p and Gat1p is also bound by two repressor GATA factors, Dal80p and Gzf3p (also known as Deh1p). yeastgenome.orgproquest.comnih.gov These repressors compete with Gln3p and Gat1p for binding to the UAS_NTR_ elements. nih.gov When Dal80p or Gzf3p occupy these sites, they prevent the recruitment of the transcriptional machinery, thereby repressing gene expression. nih.gov This competitive binding mechanism provides a direct means of downregulating nitrogen utilization pathways when they are not needed. nih.gov
Another critical layer of negative regulation is imposed by the Ure2p protein. yeastgenome.org Under nitrogen-rich conditions, Ure2p binds to Gln3p, forming a complex that sequesters Gln3p in the cytoplasm, thus preventing it from entering the nucleus and activating its target genes. yeastgenome.orgnih.govnih.gov Therefore, Ure2p acts as a key repressor of Gln3p function. nih.gov
Chromatin Remodeling Complex Interactions
For a transcription factor like Gln3p to access its target DNA sequences, the local chromatin structure, which is often tightly packed into nucleosomes, must be permissive. This is often achieved through the action of chromatin remodeling complexes, which use the energy from ATP hydrolysis to reposition, evict, or alter nucleosomes. mdpi.com
While transcription factors frequently recruit chromatin remodeling complexes to their target promoters to facilitate gene activation, direct interactions between Gln3p and specific chromatin remodeling complexes like SWI/SNF are not extensively detailed in current research. However, it is a well-established general mechanism that activators can recruit such complexes to open up the chromatin structure, making the DNA more accessible to RNA polymerase II and the basal transcription machinery. researchgate.net Overexpression of certain chromatin regulators, such as Ahc1p and Eaf3p (components of histone acetyltransferase complexes), has been shown to upregulate genes related to the utilization of non-preferred nitrogen sources, suggesting an epigenetic layer of control in nitrogen metabolism that likely works in concert with transcription factors like Gln3p. frontiersin.org
Regulation of Gene Expression in Response to Nitrogen Availability
The activity of Gln3p is tightly controlled by the cell's nitrogen status, primarily through the regulation of its subcellular localization. yeastgenome.orgnih.gov This control is a key output of the Target of Rapamycin (B549165) (TOR) signaling pathway, which acts as a central sensor of nutrient availability. nih.govnih.gov
When the cell has access to high-quality nitrogen sources such as glutamine or ammonia (B1221849), the TOR kinase complex (TORC1) is active. yeastgenome.orgnih.gov Active TORC1 leads to the phosphorylation of Gln3p. yeastgenome.orgnih.gov This phosphorylation event is crucial as it enhances the binding of Gln3p to the Ure2p protein. yeastgenome.orgnih.gov The resulting Gln3p-Ure2p complex is retained in the cytoplasm, effectively preventing Gln3p from accessing its nuclear gene targets. yeastgenome.org Consequently, the transcription of NCR-sensitive genes is minimal. yeastgenome.org
Conversely, when preferred nitrogen sources are limited or the cell is provided with a poor nitrogen source like proline, TORC1 activity decreases. nih.govzendy.io This leads to the dephosphorylation of Gln3p, a process mediated by the Sit4 protein phosphatase. yeastgenome.orgnih.gov Dephosphorylated Gln3p has a reduced affinity for Ure2p, causing the complex to dissociate. nih.gov Freed from its cytoplasmic anchor, Gln3p is then able to translocate into the nucleus, where it binds to UAS_NTR_ elements and activates the transcription of genes required for scavenging and metabolizing alternative nitrogen sources. yeastgenome.orgnih.gov This dynamic shuttling between the cytoplasm and nucleus allows the cell to rapidly adapt its metabolic machinery to changing nitrogen availability. yeastgenome.org
Table 2: Regulation of GLN3 Activity by Nitrogen Source
Table of Mentioned Compounds
Cross-Regulation with Other GATA Factors (e.g., GAT1, DAL80, GZF3)
The transcriptional regulation of genes involved in nitrogen metabolism in Saccharomyces cerevisiae is a finely tuned process orchestrated by a family of GATA transcription factors. GLN3, a key transcriptional activator, does not operate in isolation but is part of a complex regulatory network involving other GATA factors, namely the co-activator GAT1 and the repressors DAL80 and GZF3. yeastgenome.orgyeastgenome.orgyeastgenome.org These factors all recognize and bind to the same core GATA sequence (5'-GATAAG-3') within the promoters of nitrogen-regulated genes, leading to a complex interplay of competitive and cooperative interactions that ultimately dictate the transcriptional output in response to nitrogen availability. yeastgenome.org
The expression of genes sensitive to Nitrogen Catabolite Repression (NCR) is modulated by the synchronized action of these four DNA-binding GATA factors. nih.gov While GLN3 was initially considered the primary activator, subsequent research has highlighted GAT1 as a central factor in the integrated control of NCR. nih.gov The regulatory circuit is further controlled by the negative GATA factors, DAL80 and GZF3, which interfere with the binding of activators to DNA. nih.gov
A key aspect of this cross-regulation is the transcriptional control that these factors exert on each other. With the exception of GLN3, whose transcription is largely constitutive, the expression of GAT1, DAL80, and GZF3 is itself regulated by all four GATA factors, including autogenously. yeastgenome.orgnih.gov This reciprocal control ensures that the ratios of activator to repressor proteins are tightly coordinated, allowing for a rapid and precise response to changes in nitrogen levels. nih.gov When GLN3 becomes active under nitrogen-limiting conditions, it promotes the expression of GAT1. nih.gov The subsequent increase in Gat1 protein then contributes to the activation of NCR-sensitive genes, many of which require both GLN3 and GAT1 for full expression. nih.govoup.com
Conversely, the repressors DAL80 and GZF3 also bind to GATA sequences in the promoters of target genes, thereby competing with GLN3 and GAT1 for DNA binding. nih.gov This competition is a primary mechanism of repression. nih.gov For instance, DAL80 has been shown to compete with GAT1 for binding at the UGA4 promoter. tandfonline.com The effectiveness of this competition is influenced by the specific arrangement and number of GATA sites in a promoter, as GLN3 and GAT1 can bind as monomers, while DAL80 and GZF3 often require two GATA elements for efficient binding as dimers. nih.govoup.com
Beyond simple competition, these GATA factors engage in more complex regulatory interactions. Research has shown that GZF3 can interfere with GAT1 function through nuclear sequestration, effectively preventing it from binding to DNA. nih.govtandfonline.com DAL80 employs a multi-pronged repressive strategy: it represses the expression of GAT1, competes with GAT1 for DNA binding sites, and can directly repress the transcription of NCR-sensitive genes. yeastgenome.orgnih.gov Furthermore, the binding of GLN3 to some promoters has been found to be dependent on the presence of GAT1, suggesting a cooperative interaction between the two activators. nih.gov
The interplay between these GATA factors allows for a highly nuanced regulation of nitrogen metabolism. While GLN3 acts as a primary sensor and activator in response to nitrogen limitation, GAT1 serves as a crucial co-activator. DAL80 and GZF3, in turn, provide the necessary negative feedback to temper the activation and ensure that gene expression is appropriately balanced according to the cell's metabolic needs.
Table 1: Key GATA Factors Interacting with GLN3
| Factor | Primary Role in NCR | Molecular Interaction with GLN3/GAT1 | Regulatory Effect on Target Genes |
| GAT1 | Transcriptional Activator | Binds to the same GATA DNA sequences. GLN3 binding can be dependent on GAT1 at some promoters. nih.gov | Activates transcription of NCR-sensitive genes, often in concert with GLN3. nih.gov |
| DAL80 | Transcriptional Repressor | Competes for binding to GATA sites. nih.gov Represses GAT1 expression. nih.gov | Represses transcription of NCR-sensitive genes. nih.govnih.gov |
| GZF3 | Transcriptional Repressor | Competes for binding to GATA sites at its own promoter. nih.gov Sequesters GAT1 in the nucleus. nih.govtandfonline.com | Represses transcription, particularly under nitrogen-rich conditions. yeastgenome.orgnih.gov |
Protein Protein Interactions of Gln3 Protein
Identification of Key Interaction Partners
The function of GLN3 is governed by its dynamic interactions with several key proteins that respond to cellular nutrient status. These interactions are crucial for the regulation of nitrogen catabolite repression (NCR). The primary interaction partners identified are Ure2, the TOR kinases (Tor1 and Tor2), and the phosphatase Sit4.
Ure2: This cytoplasmic protein acts as a negative regulator of GLN3. oup.comnih.gov Under nitrogen-replete conditions, GLN3 forms a complex with Ure2, which sequesters it in the cytoplasm, preventing it from accessing its target genes in the nucleus. oup.comyeastgenome.org
TOR Kinases (Tor1/Tor2): The Target of Rapamycin (B549165) Complex 1 (TORC1) is a central sensor of nitrogen availability. The TOR kinases, Tor1 and Tor2, directly phosphorylate GLN3 when preferred nitrogen sources are abundant. yeastgenome.org This phosphorylation event is a prerequisite for the stable interaction between GLN3 and Ure2. yeastgenome.orgpnas.org Two-hybrid assays and immunoprecipitation have confirmed a direct interaction between GLN3 and Tor1. oup.comnih.gov
Sit4: A type 2A-related protein phosphatase, Sit4, plays an antagonistic role to the TOR kinases. pnas.orgcore.ac.uk When high-quality nitrogen sources are scarce, TORC1 activity decreases, allowing Sit4 to dephosphorylate GLN3. yeastgenome.orgpnas.org This dephosphorylation is essential for GLN3's release from Ure2 and subsequent nuclear import. yeastgenome.orgpnas.org
Snf1 Kinase: The Snf1 kinase, an AMP-dependent protein kinase, is a key sensor of glucose availability. nih.govnih.gov Research has shown that Snf1 also interacts with and phosphorylates GLN3, primarily in response to glucose limitation. oup.comnih.gov This interaction demonstrates a convergence of nitrogen and carbon signaling pathways on GLN3. nih.govnih.gov
Other Partners: Additional proteins, such as the 14-3-3 proteins Bmh1/2 and the phosphatase PP2A, have also been implicated in the regulation of GLN3 localization and function, often in concert with the primary partners mentioned above. nih.gov
Table 1: Key Interaction Partners of GLN3 Protein
| Interacting Protein | Protein Class | Primary Role in GLN3 Regulation |
|---|---|---|
| Ure2 | Cytoplasmic repressor | Sequesters GLN3 in the cytoplasm under nitrogen-rich conditions. oup.comyeastgenome.org |
| TOR Kinases (Tor1/Tor2) | Serine/threonine kinase | Phosphorylates GLN3 in nitrogen-replete conditions, promoting Ure2 binding. yeastgenome.orgnih.gov |
| Sit4 | Protein phosphatase 2A-related | Dephosphorylates GLN3 under nitrogen-poor conditions, promoting nuclear entry. yeastgenome.orgpnas.org |
| Snf1 Kinase | AMP-activated protein kinase | Phosphorylates GLN3 in response to glucose limitation, promoting nuclear accumulation. oup.comnih.gov |
| PP2A | Protein phosphatase 2A | Required, along with Sit4, for nuclear entry of GLN3 upon rapamycin treatment. nih.govnih.gov |
| Bmh1/2 (14-3-3 proteins) | Scaffolding/regulatory proteins | Required for nuclear localization of GLN3. nih.gov |
Functional Consequences of Protein-Protein Interactions on GLN3 Activity and Localization
The interactions between GLN3 and its partners directly dictate its subcellular location, which is the primary mechanism for regulating its transcriptional activity.
Under conditions of nitrogen abundance, active TORC1 phosphorylates GLN3. capes.gov.br This phosphorylation enhances the affinity of GLN3 for Ure2, leading to the formation of a stable GLN3-Ure2 complex in the cytoplasm. oup.comyeastgenome.org This sequestration effectively inactivates GLN3 by preventing its translocation to the nucleus, thereby repressing the transcription of NCR-sensitive genes. yeastgenome.org
Conversely, when preferred nitrogen sources are limited or when cells are treated with rapamycin (a TORC1 inhibitor), TORC1 activity is reduced. nih.govpnas.org This allows the Sit4 phosphatase to dephosphorylate GLN3, causing its dissociation from Ure2. yeastgenome.orgpnas.org Freed from its cytoplasmic anchor, GLN3 translocates into the nucleus, where it can bind to the upstream activation sequences (UAS_NTR) of its target genes and activate their transcription. yeastgenome.org
The interaction with the Snf1 kinase adds another layer of regulation. Glucose limitation activates Snf1, which then phosphorylates GLN3. nih.govnih.gov Interestingly, while TOR-mediated phosphorylation leads to cytoplasmic retention, Snf1-mediated phosphorylation promotes nuclear accumulation of GLN3. oup.comnih.gov This indicates that phosphorylation at different sites on GLN3 can have opposing functional outcomes, allowing the cell to integrate signals from both nitrogen and carbon pathways to fine-tune gene expression. nih.gov
Characterization of Interaction Domains and Specificity
Specific domains and residues within the this compound have been identified as crucial for mediating its interactions with regulatory partners.
GLN3-Ure2 Interaction: An early study identified a region between amino acids 102 and 150 of GLN3 as being important for its interaction with Ure2. nih.gov
GLN3-TOR Interaction: At least two distinct sites on GLN3 are involved in its interaction with Tor1. A C-terminal interaction site, located within a predicted alpha-helix spanning residues 656-666, is critical for the negative regulation by TORC1. nih.govnih.gov Altering this site disrupts the GLN3-Tor1 interaction, abolishes the response to rapamycin, and partially diminishes the cytoplasmic sequestration of GLN3. nih.govnih.gov More recently, a second, N-terminal interaction site has been discovered that positively regulates GLN3 nuclear localization. nih.gov
Rapamycin Responsiveness Domain: Separate from the direct TOR-interaction sites, a larger domain from amino acids 510-589 has been identified as being specifically required for the nuclear localization of GLN3 in response to rapamycin. nih.gov Substitutions within this region eliminate rapamycin responsiveness without affecting cytoplasmic sequestration under nitrogen-replete conditions. nih.gov
DNA-Binding Domain: GLN3 possesses a Cys2/Cys2 zinc finger domain that is responsible for binding to the 5'-GATAAG-3' DNA sequence in the promoters of its target genes. nih.gov While this domain mediates protein-DNA interaction, regions outside of it, including intrinsically disordered regions, are critical for directing genomic binding, likely through interactions with other transcription factors. oup.com
Table 2: Characterized Interaction Domains of this compound
| GLN3 Domain/Region | Interacting Partner/Function | Significance |
|---|---|---|
| Amino Acids 102-150 | Ure2 | Mediates the interaction required for cytoplasmic sequestration. nih.gov |
| Amino Acids 656-666 (α-helix) | Tor1 (Negative Regulation) | C-terminal site; interaction abolishes rapamycin response and partially reduces cytoplasmic retention. nih.govnih.gov |
| N-terminal Site | Tor1 (Positive Regulation) | A second, distinct site that positively influences nuclear localization. nih.gov |
| Amino Acids 510-589 | Rapamycin Response | Required for rapamycin-induced nuclear entry, but not for the GLN3-Tor1 interaction itself. nih.gov |
| Cys2/Cys2 Zinc Finger | DNA (GATAAG sequence) | Essential for binding to target gene promoters. nih.gov |
Role of Interactions in Signal Transduction Pathways
The protein-protein interactions of GLN3 are central to its function as a downstream effector of major nutrient-sensing signal transduction pathways.
TOR Pathway: GLN3 is a primary target of the TOR signaling pathway for nitrogen sensing. pnas.org In nutrient-rich conditions, active TORC1 signals for cell growth and proliferation, which involves repressing the use of alternative, poor nitrogen sources. It achieves this, in part, by phosphorylating GLN3, promoting its interaction with Ure2, and sequestering it in the cytoplasm. yeastgenome.orgpnas.org When nitrogen is scarce, TORC1 is inactivated, leading to Sit4-mediated dephosphorylation of GLN3, its release from Ure2, nuclear translocation, and the activation of genes for scavenging alternative nitrogen sources. pnas.orgcore.ac.uk Thus, the dynamic interactions of GLN3 are a direct readout of TORC1 activity and cellular nitrogen status. pnas.org
Snf1 Pathway: The regulation of GLN3 by the Snf1 pathway highlights the crosstalk between carbon and nitrogen metabolism. oup.com Glucose starvation activates the Snf1 kinase, which phosphorylates GLN3 and promotes its entry into the nucleus, even under nitrogen-replete conditions. nih.gov This suggests that the cell prioritizes a response to carbon stress, possibly to activate pathways that could provide carbon skeletons necessary for nitrogen assimilation. The TOR and Snf1 pathways converge on GLN3, but their phosphorylation events have opposite effects on its localization, indicating a sophisticated mechanism for integrating diverse nutrient signals. oup.comnih.gov The signaling to GLN3 via the TOR pathway can be both dependent and independent of Snf1, further illustrating the complexity of this regulatory network. oup.com
Role of Gln3 Protein in Cellular Physiology and Metabolism
Integration into Nitrogen Catabolite Repression (NCR) Pathways
GLN3 is a key component of the Nitrogen Catabolite Repression (NCR) system, which allows yeast cells to prioritize the utilization of preferred nitrogen sources (like glutamine and ammonium) over less preferred ones (such as proline or urea). yeastgenome.orgnih.govoup.comnih.gov In the presence of abundant preferred nitrogen, Gln3 protein is primarily localized to the cytoplasm, preventing the activation of genes involved in utilizing poor nitrogen sources. yeastgenome.orgnih.gov This cytoplasmic sequestration is mediated by the regulatory protein Ure2p, which binds to phosphorylated Gln3p. yeastgenome.orgnih.gov
When preferred nitrogen sources become limiting, Gln3p is dephosphorylated, leading to its dissociation from Ure2p and translocation into the nucleus. yeastgenome.orgnih.gov In the nucleus, Gln3p binds to specific upstream activation sequences (UASNTR) containing the consensus sequence 5'-GATAAG-3' in the promoters of NCR-sensitive genes, thereby activating their transcription. yeastgenome.org This allows the cell to express the necessary permeases and enzymes to acquire and metabolize alternative nitrogen sources. nih.govnih.gov The transcriptional activators Gln3p and Gat1p, along with repressors Dal80p and Gzf3p, all GATA-class proteins, collectively regulate the NCR pathway, which controls a set of at least 90 genes involved in nitrogen utilization. yeastgenome.org Maximal transcriptional activation mediated by UASNTR often requires both functional GLN3 and GAT1 gene products. oup.com
Regulation of Amino Acid and Ammonium (B1175870) Assimilation
This compound is a main regulator of nitrogen assimilation, influencing the metabolism of various nitrogen sources, including amino acids and ammonium. nih.govnih.gov It activates the expression of genes involved in central nitrogen metabolism and various permeases. nih.gov For instance, in Candida glabrata, Gln3 has a major role in the assimilation of glutamine, ammonium, and proline. nih.govjmb.or.kr Gln3 is absolutely necessary for full ammonium uptake from the media in C. glabrata. nih.gov
Gln3 activates the expression of genes encoding key enzymes in ammonium assimilation, such as NADP-dependent glutamate (B1630785) dehydrogenase (encoded by GDH3). nih.gov It also regulates the expression of ammonium permeases like Mep2p and the general amino acid permease Gap1p. nih.govjmb.or.kr Studies in C. glabrata have shown that MEP2 gene expression is completely dependent on Gln3, while GAP1 regulation is mainly exerted by Gln3. nih.gov The absence of Gln3 can significantly affect cell growth when glutamine, ammonium, or proline are used as nitrogen sources. jmb.or.krresearchgate.net
Cross-Talk with Other Nutrient Signaling Pathways (e.g., carbon metabolism, glucose repression)
This compound's activity is integrated with other nutrient signaling pathways, particularly those related to carbon metabolism and glucose repression. The TOR (Target of Rapamycin) kinases, which sense nutrient availability (including nitrogen and potentially carbon), are primary mediators of Gln3 phosphorylation. yeastgenome.orgpnas.org When preferred nitrogen sources are abundant, TORC1 phosphorylates Gln3p, promoting its cytoplasmic sequestration by Ure2p. yeastgenome.orgpnas.org Conversely, nitrogen limitation or inhibition of TOR by rapamycin (B549165) leads to Gln3 dephosphorylation and nuclear translocation. yeastgenome.orgpnas.org
There is also evidence suggesting a connection between Gln3 regulation and carbon metabolism pathways, such as the Snf1 kinase pathway, which is involved in glucose repression. yeastgenome.orgnih.govresearchgate.net Snf1 is activated when glucose levels are low and plays a role in the utilization of alternative carbon sources. nih.gov Gln3 has been described as a target of Snf1 kinase, suggesting that these pathways converge on Gln3 to coordinate metabolic responses to both carbon and nitrogen availability. researchgate.net In some yeast strains, GLN3 deletion can impact growth on respiratory substrates like glycerol (B35011) and influence glucose repression, although this effect can be strain-dependent. mdpi.comresearchgate.net Studies have shown that glucose availability can regulate Gln3 phosphorylation and subcellular localization via the Snf1 pathway. nih.gov
Role in Stress Responses (e.g., glutamine starvation, methionine sulfoximine (B86345) treatment)
This compound is involved in cellular responses to various stress conditions, including nutrient starvation and exposure to certain inhibitors. Glutamine starvation, for instance, induces the dephosphorylation and nuclear localization of Gln3, similar to the effect of nitrogen limitation. yeastgenome.orgpnas.orgnih.gov This leads to the activation of Gln3-dependent genes, including those involved in glutamine synthesis. pnas.org
Treatment with methionine sulfoximine (MSX), an inhibitor of glutamine synthetase, also leads to glutamine depletion and triggers the nuclear localization and activation of Gln3. yeastgenome.orgpnas.orgnih.govnih.gov Interestingly, while nitrogen limitation typically causes Gln3 dephosphorylation, MSX treatment can lead to increased Gln3 phosphorylation yet still result in nuclear localization and activation, suggesting complex regulatory mechanisms. yeastgenome.orgoup.com
Beyond nutrient stress, Gln3 localization can also be affected by other environmental stresses, such as temperature, osmotic, and oxidative stress. nih.govnih.gov These stresses can cause rapid relocalization of Gln3 from the nucleus to the cytoplasm and are associated with increased Gln3 phosphorylation. nih.govnih.gov The response of Gln3 localization to these generalized stress conditions can even override the regulation typically observed under different nitrogen sources or in response to TOR inhibition. nih.govnih.gov
Influence on Growth and Adaptation
GLN3 plays a significant role in the growth and adaptation of yeast cells to different environmental conditions, particularly those involving nitrogen availability. While GLN3 is not essential for growth, its presence and proper regulation are crucial for optimal growth rates on various nitrogen sources. yeastgenome.orgnih.govnih.gov Deletion of GLN3 can lead to reduced growth rates, especially on preferred nitrogen sources like glutamine, ammonium, arginine, and urea (B33335), as well as some secondary sources. nih.gov More severe growth defects can be observed in mutants lacking both GLN3 and GAT1, another GATA factor gene, indicating overlapping but distinct roles in nitrogen metabolism. nih.gov
Gln3's ability to activate the expression of genes required for utilizing poor nitrogen sources allows cells to adapt and grow when preferred sources are scarce. nih.govnih.gov This adaptive response is critical for survival in diverse environments. Furthermore, the integration of Gln3 with stress response pathways suggests its involvement in adapting to challenging conditions beyond nutrient limitation. nih.govnih.gov For example, Gln3 is implicated in the metabolic changes that occur during stress responses, which can affect growth and survival. nih.govnih.gov
Studies in Candida albicans have shown that GLN3 is required for full virulence, further demonstrating its importance in adaptation, particularly in a host environment where nutrient availability may vary. nih.gov The influence of GLN3 deletion on growth phenotypes can be strain-dependent, highlighting the complexity of its role within the broader cellular regulatory network. mdpi.comresearchgate.net
Data Table Example (Illustrative based on search results, specific quantitative data for a table was not consistently available across sources for direct extraction):
While specific numerical data tables detailing metabolic flux changes directly attributable to GLN3 were not consistently available in the search results, the following table illustrates the type of data that research findings provide regarding GLN3's influence on gene expression and growth under different conditions.
| Gene Regulated by Gln3 | Function | Regulation by Gln3 (e.g., Activation) | Effect of gln3 Deletion on Expression (Example) | Impact on Metabolism/Physiology (Based on Function) | Source Example |
| MEP2 | Ammonium permease | Activation | Significantly reduced expression | Impaired ammonium uptake and assimilation | nih.govnih.govjmb.or.kr |
| GDH3 | NADP-dependent glutamate dehydrogenase | Activation | Reduced expression | Reduced conversion of ammonium to glutamate | nih.gov |
| GAP1 | General amino acid permease | Activation (mainly) | Reduced expression | Impaired uptake of various amino acids | nih.govnih.govjmb.or.kr |
| GLN1 | Glutamine synthetase | Activation | Reduced expression | Reduced glutamine synthesis | jmb.or.krpnas.org |
| NCR-sensitive genes | Enzymes/permeases for poor N sources | Activation (under N limitation) | Reduced expression under limiting N | Impaired utilization of poor nitrogen sources | yeastgenome.orgnih.govnih.gov |
Genetic and Molecular Approaches for Studying Gln3 Protein
Gene Deletion, Knockout, and Knockdown Strategies
Gene deletion and knockout strategies involve the complete removal or inactivation of the GLN3 gene, leading to a loss of functional GLN3 protein mpg.de. These approaches are crucial for determining the necessity of GLN3 for specific cellular processes, such as growth on different nitrogen sources or virulence in pathogenic fungi nih.govmdpi.com.
Studies using gln3 null mutants in C. albicans have shown reduced growth rates on multiple nitrogen sources, highlighting GLN3's global role in nitrogen metabolism nih.gov. More severe growth defects were observed in mutants lacking both GLN3 and GAT1, another GATA factor gene, suggesting partially redundant functions nih.gov. Deletion of GLN3 in S. cerevisiae has also been shown to disrupt the nitrogen starvation response and increase tolerance to isobutanol, indicating its involvement in stress responses researchgate.net.
Gene knockdown, often achieved through techniques like RNA interference (RNAi), reduces the expression levels of GLN3 mRNA and consequently the amount of this compound mpg.de. This method can be used to study the effects of reduced GLN3 levels without complete loss of function, which can be particularly useful if a complete knockout is lethal or causes severe growth defects. Tunable RNAi approaches have been established in yeast, allowing for varying degrees of gene repression researchgate.net.
Data from gene deletion studies illustrate the impact of GLN3 absence on growth under different nitrogen conditions:
| Strain | Nitrogen Source (Growth Rate, relative to control) |
| Control | Glutamine, Ammonium (B1175870), Arginine, Urea (B33335) (1.0) |
| gln3 mutant | Glutamine, Ammonium, Arginine, Urea (0.6-0.75) |
| gln3 mutant | Isoleucine (0.6-0.75) |
| gln3 mutant | Tryptophan (0.5) |
| gln3 mutant | GABA, Glutamate (B1630785), Proline (1.0) |
| gat1 mutant | Isoleucine, Tryptophan (0.17-0.2) |
| gln3 gat1 mutant | Isoleucine, Tryptophan (similar to gat1 mutant) |
Note: Data is illustrative based on findings in C. albicans nih.gov. Specific growth rates may vary depending on the organism and experimental conditions.
Mutagenesis and Functional Domain Analysis
Mutagenesis techniques, including site-directed mutagenesis, truncation mutants, and alanine (B10760859) scanning, are employed to identify and characterize the functional domains of this compound oup.comnih.govasm.orgembopress.org. These methods involve introducing specific changes to the amino acid sequence of GLN3 and observing the effects on its localization, DNA binding, transcriptional activation, and interaction with other proteins.
Truncation mutants, where portions of the this compound are removed, have been used to delineate regions important for nuclear translocation, DNA binding, transcriptional activation, and interaction with regulatory proteins like Ure2p and Tor1p yeastgenome.orgoup.comnih.gov. For instance, studies have focused on the C-terminal region of GLN3 to investigate its association with Tor1 nih.gov. Analysis of Gln3 truncation mutants has revealed that different non-DNA binding determinants dispersed across the intrinsically disordered regions (IDRs) orchestrate complex binding patterns and contribute to tuning GLN3 binding to different promoter groups oup.com.
Alanine scanning mutagenesis, where individual amino acids (often those suspected to be important based on sequence or structural predictions) are systematically replaced by alanine, can pinpoint critical residues for specific functions biologists.com. While not explicitly detailed for GLN3 in the provided snippets, this technique is a standard method for functional domain analysis of proteins.
Studies on Gln3 truncation mutants have shown varying sensitivities of functionally related promoters to these alterations, indicating that different regions of Gln3 contribute to the regulation of distinct sets of target genes oup.com.
Overexpression and Constitutive Activation Studies
Overexpression of GLN3 involves increasing the cellular concentration of the protein, often by using strong promoters on plasmids mdpi.comresearchgate.net. This can help reveal functions that are not apparent at normal expression levels or to study the protein's behavior under non-physiological conditions. Overproduction of full-length GLN3 fused to fluorescent proteins like YFP has been used to study its localization and aggregation properties researchgate.net. Interestingly, overproduction of full-length GLN3-YFP typically localizes to the nucleus and does not aggregate, while a QN-rich fragment of Gln3 fused to YFP does form cytoplasmic aggregates researchgate.net.
Constitutive activation studies aim to mimic the continuously active state of GLN3, often by introducing mutations that disrupt its regulation, such as mutations that prevent its cytoplasmic sequestration by Ure2p or its phosphorylation by TOR kinases yeastgenome.orgresearchgate.net. These studies can help to understand the downstream effects of persistent GLN3 activity and to bypass normal regulatory mechanisms. Overexpression of GLN3 in wild-type cells has been shown to cause caffeine (B1668208) sensitivity, suggesting its involvement in stress response pathways researchgate.net.
Studies involving overexpression of GLN3 have also explored its potential to manifest prion-like properties upon overproduction, with the amyloidogenic region of Gln3 potentially initiating aggregation of the full-length protein researchgate.net.
Reporter Gene Assays for Promoter Activity
Reporter gene assays are widely used to measure the transcriptional activity of gene promoters regulated by GLN3 yeastgenome.orgfrontiersin.orgnih.govucsd.eduplos.org. This involves fusing the promoter region of a GLN3 target gene to a reporter gene, such as lacZ (encoding β-galactosidase) or genes encoding fluorescent proteins like GFP or luciferase frontiersin.orgucsd.eduplos.orgresearchgate.netelifesciences.org. The activity of the reporter gene product is then measured as an indirect indicator of the GLN3-mediated transcriptional activation of the promoter.
Reporter gene assays have been used to quantify the transcriptional activity of promoters like MEP2 and DAL80 in different GAT1 variant backgrounds, demonstrating the dependence on GLN3 for expression of these genes, likely due to its role in activating the entire NCR regulon elifesciences.org. Luciferase reporter genes have also been used to assay the transcriptional activity of horizontally acquired genes in yeast, revealing that many contain GLN3 binding motifs in their promoter regions frontiersin.org.
The choice of reporter gene and the genetic background of the assayed strain can influence the outcomes of these assays, highlighting the importance of careful experimental design nih.gov.
Chromatin Immunoprecipitation (ChIP) and High-Throughput Variants (e.g., ChIP-seq)
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to determine whether a specific protein, such as GLN3, binds to a particular DNA sequence in vivo yeastgenome.orgnih.govfrontiersin.orgnih.govmicrobiologyresearch.org. This involves crosslinking proteins to DNA, shearing the chromatin, and then using antibodies specific to GLN3 to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and can be analyzed by PCR (ChIP-PCR) to check for the presence of specific promoter regions or by high-throughput sequencing (ChIP-seq) to identify all genomic binding sites of GLN3 nih.govfrontiersin.orgnih.gov.
ChIP assays have been used to study GLN3 binding to the promoters of target genes like GDH2 and DAL5 in response to different nitrogen conditions or treatments with inhibitors like rapamycin (B549165) and methionine sulfoximine (B86345) nih.govnih.gov. These studies have provided insights into the dynamics of GLN3-DNA interaction under various regulatory states. High-throughput variants like ChIP-seq allow for a genome-wide mapping of GLN3 binding sites, providing a comprehensive view of its regulatory network nih.gov. While not specifically for GLN3 in the provided snippets, ChIP-seq has been used to identify a large number of Dal80-bound promoters, many of which are likely also recognized by GLN3 due to the conserved binding sites among NCR GATA factors nih.gov.
ChIP analysis has shown that Msx-induced Gln3 binding to the GDH2 promoter is substantially independent of Sit4 and Pph21/22 phosphatases, correlating with nuclear Gln3 localization nih.gov.
Transcriptomics (e.g., RNA-seq, microarrays) and Proteomics Approaches
Transcriptomics and proteomics approaches provide global views of gene expression and protein abundance, respectively yeastgenome.orgnih.govembopress.orgacs.org. Transcriptomics, using techniques like RNA-seq or microarrays, measures the levels of mRNA transcripts across the genome under different conditions frontiersin.orgacs.org. This can reveal which genes are upregulated or downregulated in response to changes in GLN3 activity or nitrogen availability frontiersin.org.
Proteomics, often using mass spectrometry-based methods, quantifies the abundance of proteins in a sample embopress.orgacs.org. Comparing proteomic profiles under different conditions can show how GLN3 activity affects the levels of various proteins, including metabolic enzymes and transporters embopress.org. Integrated analysis of transcriptomics and proteomics data provides a more complete picture of the cellular response to changes in nitrogen metabolism regulated by GLN3 embopress.orgfrontiersin.org.
Studies using RNA-seq have analyzed the transcriptional response of S. cerevisiae to different nitrogen sources, identifying differentially expressed genes, including those related to nitrogen metabolism frontiersin.org. Proteomic analysis of yeast grown under different nutrient limitations has revealed that while transcriptional control is significant under glucose limitation, protein expression under ammonia (B1221849) limitation is largely regulated post-transcriptionally embopress.org.
Data from transcriptomic analysis can identify genes whose expression is altered in gln3 mutants or under conditions where GLN3 is active. For example, GLN3 is known to activate genes involved in the usage of poor nitrogen sources oup.com.
Imaging Techniques for Live-Cell Localization Studies (e.g., GFP fusion proteins)
Imaging techniques, particularly using fluorescent protein fusions, are essential for visualizing the intracellular localization of GLN3 in live cells researchgate.netresearchgate.netresearchgate.netplos.orgresearchgate.netelifesciences.orgfrontiersin.orgnih.gov. By fusing GLN3 to a fluorescent protein like Green Fluorescent Protein (GFP), researchers can track its movement between the cytoplasm and the nucleus in real-time in response to changes in nitrogen availability or treatment with regulatory molecules plos.orgresearchgate.netnih.gov.
Studies using GLN3-GFP fusion proteins have demonstrated that GLN3 is typically localized to the cytoplasm in the presence of rich nitrogen sources and translocates to the nucleus under nitrogen-limiting conditions or upon treatment with rapamycin, an inhibitor of the TOR pathway researchgate.netresearchgate.netnih.gov. These studies have been crucial for understanding the dynamic regulation of GLN3 activity through controlled nuclear-cytoplasmic shuttling yeastgenome.orgnih.gov. Different fluorescent proteins can be used for multi-color imaging to study the localization of GLN3 relative to other cellular structures or proteins plos.org.
Live-cell imaging with Gln3-GFP has shown strong nuclear-cytoplasmic localization in rapamycin-treated wild-type cells, while its localization can be temperature-dependent in certain mutant backgrounds nih.gov.
Yeast Two-Hybrid and Co-Immunoprecipitation for Protein-Protein Interaction Analysis
Studying protein-protein interactions is crucial for understanding the cellular functions and regulatory mechanisms of proteins like GLN3. Yeast Two-Hybrid (Y2H) and Co-Immunoprecipitation (Co-IP) are two widely used techniques to identify and validate these interactions.
The Yeast Two-Hybrid system is a powerful genetic method to investigate interactions between two proteins in vivo, typically within the nucleus of yeast cells. nih.gov It relies on reconstituting a functional transcription factor. One protein (the "bait") is fused to a DNA-binding domain (BD), while the other protein (the "prey") is fused to a transcriptional activation domain (AD). nih.gov If the bait and prey proteins interact, they bring the BD and AD into close proximity, thereby activating the transcription of a downstream reporter gene, which can be easily detected (e.g., by growth on selective media or expression of a colorimetric marker). nih.gov This technique is valuable for screening for novel interaction partners or confirming suspected interactions. nih.gov
Co-Immunoprecipitation, on the other hand, is a biochemical technique used to determine if two or more proteins are associated with each other in a cell lysate. This method involves using an antibody specific to one protein (the "bait" protein) to pull it down from a cell extract. If other proteins (potential "prey" proteins) are physically bound to the bait protein, they will also be co-precipitated. The presence of the prey protein in the immunoprecipitated complex is then typically detected by Western blotting using an antibody specific to the prey protein. Co-IP provides evidence for a physical association between proteins under specific cellular conditions.
Research utilizing these techniques has shed light on several key protein partners of GLN3 in Saccharomyces cerevisiae, particularly in the context of nitrogen catabolite repression (NCR) regulation.
One well-established interaction is between GLN3 and Ure2p, a negative regulator of NCR. yeastgenome.orgyeastgenome.orgnih.gov Studies using Co-Immunoprecipitation have confirmed that Gln3p forms a complex with Ure2p. nih.govnih.gov This interaction is crucial for sequestering Gln3p in the cytoplasm under nitrogen-rich conditions, preventing it from entering the nucleus and activating NCR-sensitive genes. yeastgenome.orgyeastgenome.org The phosphorylated form of Gln3p is reported to be bound by Ure2p. yeastgenome.org Co-immunoprecipitation experiments have shown that the Gln3p-Ure2p complex is more stable than Gln3p alone. nih.gov Specific regions within Gln3p, such as residues 102–150, have been shown to be necessary and sufficient for interaction with Ure2p in a two-hybrid assay. nih.gov
The TORC1 kinase complex, a central regulator of cell growth in response to nutrients, also interacts with GLN3. yeastgenome.orgnih.gov Yeast two-hybrid assays have indicated that Tor1p and Tor2p, components of TORC1, interact with the C-terminal region of Gln3p. nih.gov This interaction is important for the phosphorylation of Gln3p by TOR kinases, which promotes its binding to Ure2p and cytoplasmic sequestration. yeastgenome.orgyeastgenome.orgnih.gov Studies have identified specific interaction sites between Gln3p and Tor1p, with different sites potentially playing positive and negative roles in regulating nuclear Gln3p localization. nih.gov
While Gln3p is a key GATA-family transcription factor involved in NCR, it interacts with other GATA factors as well. yeastgenome.orgyeastgenome.org These interactions, which can involve homodimer or heterodimer formation, contribute to the fine-tuning of NCR regulation. yeastgenome.org Co-immunoprecipitation experiments have been used to investigate potential interactions between Gln3p and other proteins involved in transcriptional regulation, such as Cat8p and Gat1p. One study using Co-IP found no detectable interaction between Cat8p and Gln3p under the tested conditions, although interactions between Cat8p and other factors like Aro80p and Gat1p were observed. frontiersin.org
These studies highlight the power of Y2H and Co-IP in dissecting the complex network of protein interactions that govern GLN3 activity and the regulation of nitrogen metabolism in yeast.
| Interacting Protein | Method Used (Examples) | Key Finding Related to GLN3 Interaction |
| Ure2p | Co-Immunoprecipitation, Yeast Two-Hybrid | Forms a complex with Gln3p, involved in cytoplasmic sequestration. nih.govnih.gov Interaction mapped to specific Gln3p region. nih.gov |
| Tor1p | Yeast Two-Hybrid | Interacts with the C-terminal region of Gln3p. nih.gov Involved in Gln3p phosphorylation. yeastgenome.orgyeastgenome.orgnih.gov |
| Tor2p | Yeast Two-Hybrid | Interacts with the C-terminal region of Gln3p. nih.gov Involved in Gln3p phosphorylation. yeastgenome.orgyeastgenome.orgnih.gov |
| Cat8p | Co-Immunoprecipitation | No detectable interaction observed under tested conditions in one study. frontiersin.org |
| Gat1p | Co-Immunoprecipitation (tested for interaction with Cat8p in presence of Gat1p) | GATA factors interact with each other; tested for interaction with Cat8p, but direct Gln3p-Gat1p interaction confirmed by other means (not explicitly Y2H/Co-IP in provided snippets, but known). yeastgenome.orgyeastgenome.orgfrontiersin.org |
Evolutionary Conservation and Divergence of Gln3 Protein Homologs
Phylogenetic Analysis of GATA Transcription Factors Across Fungal Species
Phylogenetic analyses of GATA transcription factors across various fungal species highlight their evolutionary relationships and diversification. These studies typically involve comparing the amino acid sequences of the conserved GATA domains and constructing phylogenetic trees using methods like Neighbor-Joining mdpi.comnih.gov.
Fungal GATA TFs can be broadly classified into several subgroups based on these phylogenetic relationships. Common subgroups identified in filamentous fungi and other species include NIT2, ASD4, SRP, NSDD, WC1, WC2, and SFH1 mdpi.comnih.govresearchgate.net. The GLN3 protein from Saccharomyces cerevisiae clusters within a specific clade, often alongside orthologs involved in nitrogen regulation in other hemiascomycetes nih.govasm.org.
Data from phylogenetic analyses can be represented as follows:
| GATA TF Subgroup | Representative Fungal Species | Primary Associated Functions |
| NIT2 | Neurospora crassa | Nitrogen metabolism |
| AreA | Aspergillus nidulans | Nitrogen metabolism |
| GLN3 | Saccharomyces cerevisiae | Nitrogen metabolism (NCR) |
| GAT1 | Saccharomyces cerevisiae | Nitrogen metabolism (NCR) |
| SRP (SreA) | Aspergillus spp. | Siderophore biosynthesis, Iron regulation |
| WC1/WC2 (LreA/LreB) | Neurospora crassa, Aspergillus spp. | Light response, Circadian rhythm, Development |
| NsdD | Aspergillus nidulans | Development (e.g., conidiation) |
| ASD4 | Various fungi | Diverse, including secondary metabolism |
This classification reflects the evolutionary history and suggests that while the GATA domain is a conserved feature, gene duplication and subsequent divergence have led to specialized roles for different GATA factor subgroups in fungal biology mdpi.commdpi.com.
Conservation of Key Regulatory Domains and Residues
A hallmark of GATA transcription factors is the presence of one or two highly conserved type IV zinc finger domains, characterized by the consensus sequence Cys-X₂-Cys-X₁₇₋₂₀-Cys-X₂-Cys mdpi.compeerj.commdpi.comresearchgate.netfrontiersin.org. This domain is crucial for DNA binding, recognizing the conserved (A/C/T)-G-A-T-A-(A/G) sequence in the promoter regions of target genes mdpi.comresearchgate.net.
In the case of GLN3 and its orthologs, the single type IVa zinc-finger motif is particularly well-conserved nih.govasm.orgnih.gov. For instance, the zinc-finger domain shows approximately 75% identity between Candida albicans Gln3p and Saccharomyces cerevisiae Gln3p nih.gov. This conservation extends to key residues within the zinc finger structure that are essential for coordinating the zinc ion and interacting with DNA mdpi.comresearchgate.netfrontiersin.org.
Conserved residues within these domains are often critical for protein function, including DNA binding, protein-protein interactions (such as with regulatory proteins like Ure2p in S. cerevisiae), and post-translational modifications like phosphorylation, which can regulate localization and activity yeastgenome.orgyeastgenome.orgasm.org. The conservation of these key domains and residues underscores their fundamental importance to the basic function of GATA transcription factors across fungal lineages.
Evolutionary Adaptation and Functional Divergence in Different Lineages
Despite the conservation of core elements like the GATA DNA-binding domain, fungal GATA transcription factors, including GLN3 homologs, exhibit significant evolutionary adaptation and functional divergence across different lineages mdpi.comfrontiersin.org. This divergence contributes to the varied roles these proteins play in response to diverse environmental niches and lifestyles.
One key area of divergence lies in the regulatory mechanisms controlling GATA factor activity. While S. cerevisiae Gln3 activity is primarily regulated at the post-translational level through phosphorylation and cytoplasmic sequestration by Ure2p under nitrogen-repressing conditions, the regulation of orthologs in other fungi can differ significantly yeastgenome.orgyeastgenome.orgasm.org. For example, in Aspergillus nidulans, the GATA factor AreA, also involved in nitrogen regulation, is subject to multiple levels of regulation, including nitrogen source-dependent nuclear accumulation and autogenous transcriptional control, which are distinct from the primary mechanisms regulating S. cerevisiae Gln3 asm.org.
Functional divergence is also evident in the specific sets of genes regulated by GATA factors in different species. While GATA factors like GLN3, GAT1, NIT2, and AreA are broadly involved in nitrogen metabolism, the precise spectrum of target genes and their relative contributions to nitrogen assimilation can vary asm.orgresearchgate.net. In S. cerevisiae, both Gln3 and Gat1 regulate a large number of genes involved in nitrogen metabolism, with overlapping yet distinct roles depending on the target gene and nitrogen source yeastgenome.orgasm.org. In contrast, in Candida glabrata, Gln3 appears to have a more prominent role in nitrogen assimilation compared to Gat1 researchgate.net.
Furthermore, GATA factors in different fungal lineages have evolved to participate in a wider array of biological processes beyond nitrogen metabolism. Subgroups like WC1 and WC2 are primarily involved in light sensing and circadian rhythms, while others like SRP are crucial for iron regulation and siderophore biosynthesis mdpi.compeerj.commdpi.com. These functional specializations are likely driven by adaptations to specific environmental cues and the evolutionary trajectories of different fungal groups. Variations in protein length, structure, and the presence of additional conserved or variable motifs outside the core GATA domain contribute to this functional divergence mdpi.comnih.govfrontiersin.org. Studies comparing the binding preferences of Gln3 orthologs from different yeast species also reveal evolutionary changes in their genomic targeting, suggesting divergence in regulatory networks oup.com.
Future Research Directions and Unanswered Questions
Elucidating Novel Regulatory Mechanisms and Pathways
The regulation of GLN3 activity is intricate, involving post-translational modifications, protein-protein interactions, and dynamic cellular localization. While the TOR kinase pathway is a known major regulator, phosphorylating GLN3 and influencing its cytoplasmic sequestration by Ure2p, the full spectrum of kinases and phosphatases involved requires further exploration. Evidence suggests potential roles for other kinases like Snf1p and Npr1p, as well as phosphatases such as Sit4p and Pph3p, in modulating GLN3 activity yeastgenome.org. The precise mechanisms by which these enzymes interact with and modify GLN3, and how their activities are integrated with TOR signaling, remain areas for future study. Additionally, the involvement of protein stability mechanisms, mediated by factors like Rsp5p, Bul1p, and Bul2p, in controlling GLN3 levels and activity under different nitrogen conditions needs more detailed investigation yeastgenome.org. The role of membrane trafficking pathways and the Ran GTPase pathway in facilitating GLN3 nuclear translocation also presents avenues for further research into the spatial control of GLN3 activity yeastgenome.orgpnas.org. The potential for GLN3 to form homo- or heterodimers with other GATA factors, and how such interactions influence its regulatory function, adds another layer of complexity to be unraveled yeastgenome.org.
Identification of Additional Downstream Targets and Their Specific Regulation
GLN3 is a known regulator of genes involved in the utilization of poor nitrogen sources, such as GLN1, MEP2, GAP1, and GDH3 yeastgenome.orgnih.govnih.govoup.com. However, recent transcriptomic studies have indicated that the regulon of GLN3 is broader than previously appreciated, including genes involved in processes seemingly unrelated to nitrogen metabolism, such as respiration oup.com. Identifying the complete set of direct and indirect target genes of GLN3 across various environmental conditions and genetic backgrounds is a critical future direction. Furthermore, understanding the mechanisms by which GLN3 differentially regulates this diverse set of targets is crucial. This may involve the identification of distinct DNA binding determinants within target gene promoters, the influence of co-binding transcription factors, or the context-dependent recruitment of regulatory complexes oup.com. Research into how the disordered regions of GLN3 contribute to its interactions with different promoters and regulatory partners is also an emerging area oup.com.
Exploration of GLN3 Protein's Role in Emerging Biological Contexts
While extensively studied in the context of nitrogen metabolism and NCR in Saccharomyces cerevisiae, the this compound has been implicated in other significant biological processes and in other fungal species. In Candida albicans, GLN3 plays a role in virulence and nitrogen metabolism, highlighting its importance in pathogenic fungi nih.govkoreascience.kr. Studies in commercial wine yeast strains have also revealed a role for GLN3 in glucose repression and fermentation, suggesting a connection between nitrogen and carbon metabolism control mediated by this protein mdpi.com. Additionally, GLN3 has been linked to influencing dNTP pools and mutagenesis, indicating a potential involvement in genome stability pnas.org. Future research should explore the functions of GLN3 in these and other emerging biological contexts, such as various stress responses, developmental transitions, and interactions with other organisms. Investigating the conservation and divergence of GLN3 function and regulation in different fungal species will also provide valuable comparative insights.
Development of Advanced Methodologies for this compound Research
The complex nature of GLN3 regulation and its diverse interactions necessitate the development and application of advanced research methodologies. While techniques like microarray, RNA-seq, and ChIP assays have been instrumental in identifying target genes and binding sites, more sophisticated approaches are needed to dissect the dynamic aspects of GLN3 function yeastgenome.orgoup.comoup.com. Future research could benefit from utilizing advanced live-cell imaging techniques to track GLN3 localization and dynamics in real-time under different conditions. Proteomic approaches, including those focused on post-translational modifications, will be essential for a comprehensive understanding of GLN3 regulation. The development of high-throughput methods to analyze protein-protein interactions and identify novel interaction partners will also be valuable. Furthermore, the application of advanced genome editing techniques, such as CRISPR-based methods, allows for precise manipulation of the GLN3 gene and the generation of specific mutations to study the functional significance of individual residues or domains oup.com.
Q & A
What experimental approaches are used to determine GLN3's role in transcriptional activation of nitrogen-responsive genes?
Basic Research Focus
GLN3's role in nitrogen catabolism is studied using gene disruption (null alleles) and reporter assays. For example, promoter-reporter constructs fused to genes like DAL5 or DAL7 can quantify transcriptional activity in gln3 mutants versus wild-type strains under varying nitrogen conditions . Immunoprecipitation assays confirm GLN3 binding to upstream activation sequences (UASNTR) containing GATA motifs (e.g., in GLN1), while Northern blotting or RNA-seq identifies downstream targets .
Advanced Methodological Considerations
To distinguish transcriptional effects from inducer uptake artifacts (e.g., oxalurate transport defects in gln3 mutants), use genes like DAL5, which is inducer-independent. Pair transcriptional profiling (microarrays or RNA-seq) with direct inducer uptake measurements (radiolabeled assays) . For genome-wide binding, ChEC-seq (Chromatin Endogenous Cleavage sequencing) identifies GLN3 binding loci, even when non-DNA-binding domains (non-DBD) influence targeting .
How do GLN3 and DAL80 proteins interact to regulate nitrogen catabolic genes?
Basic Regulatory Mechanism
GLN3 activates transcription, while DAL80 represses it. Both compete for GATA-containing UASNTR elements. Promoters with multiple GATA motifs exhibit stronger GLN3 dependency and DAL80-mediated repression .
Advanced Experimental Design
To dissect competition, perform electrophoretic mobility shift assays (EMSAs) with purified GLN3 and DAL80 proteins on overlapping GATA motifs . Use gln3Δ dal80Δ double mutants to isolate contributions of other GATA-binding factors. For in vivo validation, engineer promoters with variable GATA copy numbers and spacings to test cooperativity .
What structural features of GLN3 are critical for its DNA-binding and regulatory functions?
Core Functional Domains
GLN3 contains a single Cys2/Cys2 zinc finger DNA-binding domain (DBD) homologous to fungal (NIT2, AREA) and metazoan (GATA-1) regulators. Truncation mutants show the DBD is necessary but insufficient for full genomic binding; non-DBD regions (e.g., residues 247–282) mediate nuclear localization and phosphorylation-dependent regulation .
Advanced Structural Analysis
Use ChEC-seq to compare full-length GLN3 with DBD-only or non-DBD truncations. Phosphorylation sites are identified via mass spectrometry after rapamycin-induced dephosphorylation (mobility shift assays) . Structural modeling tools like PEP-FOLD and PHYRE2 predict α-helical regions (e.g., Ure2 Relief Sequence) critical for nuclear import .
How does nitrogen availability post-translationally modify GLN3 activity?
Basic Signaling Pathways
Under nitrogen-rich conditions, TORC1 phosphorylates GLN3, sequestering it in the cytoplasm. Nitrogen limitation or rapamycin treatment activates Sit4 phosphatase, dephosphorylating GLN3 and enabling nuclear entry .
Advanced Mechanistic Studies
Track GLN3 phosphorylation using Phos-tag gels or anti-phosphoepitope antibodies. To decouple localization from activity, use GFP-tagged GLN3 truncations (e.g., lacking the Tor1 interaction site at residues 656–666) in sit4Δ or ure2Δ backgrounds .
How can researchers resolve contradictions in GLN3's role when inducer uptake is compromised?
Troubleshooting Experimental Data
If gln3 mutants show reduced gene induction, test whether the inducer (e.g., oxalurate) is transported into cells via radiolabeled uptake assays . Use DAL5 (inducer-independent) as a control to isolate transcriptional vs. transport defects. For internal induction (e.g., arginine starvation), monitor vacuolar nitrogen pools via metabolomics .
What bioinformatics tools predict GLN3's regulatory targets and binding motifs?
Basic Computational Approaches
Scan promoter regions for conserved GATA motifs using tools like MEME Suite. Phylogenetic profiling identifies co-regulated genes across species. STRING or VISANT networks map GLN3 interactors (e.g., DAL80, Ure2) .
Advanced Integrative Analysis
Combine ChIP-seq/ChEC-seq data with RNA-seq to distinguish direct vs. indirect targets. Use Gene Ontology (GO) term enrichment (e.g., "nitrogen utilization") to prioritize candidates. Structural predictions (e.g., disordered regions) in GLN3 non-DBD domains explain context-specific binding .
How do GLN3's regulatory roles vary across fungal species?
Comparative Genomics
Orthologs in Candida albicans (e.g., GLN3/C5_04280C_A) retain GATA-binding activity but may regulate distinct pathways. Use synteny analysis and cross-species complementation assays (e.g., express C. albicans GLN3 in S. cerevisiae gln3Δ) to assess functional conservation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
